1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one
Description
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-19-10-12-21(18-8-4-2-6-16(18)19)11-9-14-13-20-17-7-3-1-5-15(14)17/h1,3,5,7,10,12-13,20H,2,4,6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMWKSNXHKSCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C=CN2CCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by its coupling with a suitable tetrahydroquinoline precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized indole and tetrahydroquinoline compounds .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one is its anticancer properties . Research indicates that derivatives of tetrahydroquinoline compounds exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that these compounds can effectively inhibit the growth of human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and colorectal adenocarcinoma cells (HT-29) among others .
Case Study: Antiproliferative Effects
In a study involving a library of 8-substituted tetrahydroquinoline derivatives, the synthesized compounds were tested for their antiproliferative effects. The most active compounds demonstrated significant inhibition of cell proliferation in several cancer types, suggesting their potential as novel chemotherapeutic agents .
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of tetrahydroquinoline derivatives. These compounds may play a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole moiety present in the compound contributes to its ability to cross the blood-brain barrier, enhancing its therapeutic potential in neurological disorders.
Case Study: Neuroprotection
In vitro studies have indicated that certain tetrahydroquinoline derivatives can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This suggests their potential use in developing treatments for neurodegenerative diseases .
Antimicrobial Activity
Another promising application of this compound is its antimicrobial activity . Compounds derived from this structure have been tested against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial activity of synthesized tetrahydroquinoline derivatives against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed significant antibacterial effects, indicating potential applications in treating infections caused by resistant strains .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that can be optimized to enhance its biological activity. Researchers are exploring different structural modifications to improve potency and selectivity against specific targets.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Anticancer | CEM, HeLa, HT-29 | Significant inhibition of cell proliferation |
| Neuroprotective | Neuronal cell lines | Protection against oxidative stress |
| Antimicrobial | Mycobacterium smegmatis, Pseudomonas aeruginosa | Notable antibacterial activity |
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The tetrahydroquinoline structure may enhance these interactions by providing additional binding sites and structural stability .
Comparison with Similar Compounds
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one (MJM170/JAG21)
- Structure: Lacks the indole-ethyl substituent but retains the tetrahydroquinolin-4-one core with a methyl group at position 2.
- Synthesis : Prepared via iodine-mediated alkylation using n-butylamine and DMF, achieving quantitative yield . Key spectral data (¹H-NMR): δ 1.61–1.70 (m, CH₂), 2.29 (t, CH₂), 2.43 (s, CH₂) .
1-(1H-Indol-3-yl)naphtho[2,1-b]furan-2(1H)-one
- Structure: Combines indole with a naphthofuranone system instead of tetrahydroquinoline.
- Synthesis : Produced via scandium triflate-catalyzed arylation-cyclization, differing from the target compound’s pathway .
- Comparison: The naphthofuranone scaffold may confer distinct photophysical properties and bioactivity compared to the tetrahydroquinoline core .
3,4,5-Trimethoxyphenyl-Substituted Tetrahydroisoquinoline (Compound 4e)
- Structure: Features a trimethoxyphenyl group fused to a tetrahydroisoquinoline system.
- Synthesis : Lower yield (28%) compared to the target compound’s marine-derived isolation . Key spectral data (¹H-NMR): δ 3.88 (s, OCH₃), 6.56 (s, aromatic H) .
- Comparison : Methoxy groups enhance lipophilicity, which could improve membrane permeability relative to the indole-ethyl substituent .
Physicochemical and Spectroscopic Properties
Key Research Findings and Gaps
Synthetic Accessibility : The target compound’s natural isolation contrasts with synthetic analogues (e.g., MJM170/JAG21), which are more amenable to scalable production .
Structural-Activity Relationships (SAR) :
- The indole-ethyl group may enhance π-π stacking interactions in biological targets compared to methyl or acetyl substituents .
- Methoxy groups (as in Compound 4e) improve lipophilicity but reduce water solubility .
Unanswered Questions : Pharmacokinetic data (e.g., bioavailability, metabolic stability) and mechanistic studies (target binding) are absent for the target compound.
Biological Activity
1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines indole and tetrahydroquinoline moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the indole derivative followed by its coupling with tetrahydroquinoline. Various methods such as cyclization and condensation reactions are employed to achieve the final product.
Antimicrobial Properties
Recent studies have indicated that compounds related to tetrahydroquinoline derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 0.78 µg/mL to 250 µg/mL, indicating potent antibacterial properties .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 0.78 |
| B | Escherichia coli | 125 |
| C | Salmonella enterica | 0.097 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific signaling pathways. For example, compounds exhibiting IC50 values ranging from 3.1 to 4.8 µM have demonstrated significant cytotoxicity against cancer cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cellular proliferation and survival.
- Interaction with Receptors : It is hypothesized that this compound interacts with specific receptors on cell membranes, influencing signal transduction pathways.
- Induction of Oxidative Stress : Some studies suggest that it may induce oxidative stress in target cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various tetrahydroquinoline derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics.
Study 2: Anticancer Effects
Another study focused on the anticancer effects of tetrahydroquinoline derivatives in vitro and in vivo. The findings revealed that these compounds significantly reduced tumor growth in mouse models while exhibiting minimal toxicity to normal cells.
Q & A
Basic: How can researchers design a synthetic route for 1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one?
Methodological Answer:
A robust synthetic route begins with literature analysis to identify analogous tetrahydroquinoline derivatives. For example, describes the synthesis of tetrahydroquinoline-6-amine derivatives via reductive amination and nucleophilic substitution, achieving yields up to 98% using reagents like LiAlH₄ and SOCl₂. Key steps include:
- Intermediate preparation : Use LiAlH₄ for reduction of nitro groups to amines (e.g., compound 46 to 49 in ).
- Functionalization : Introduce indole moieties via alkylation or coupling reactions (e.g., indol-3-ethyl groups in the target compound).
- Purification : Employ silica gel chromatography and validate purity via HPLC (≥95%, as in , compound 51).
Researchers should prioritize reaction scalability and reproducibility by testing solvent systems (e.g., THF, CHCl₃) and catalysts (e.g., InCl₃, ) .
Advanced: What strategies optimize reaction conditions to improve yields of tetrahydroquinolinone derivatives?
Methodological Answer:
Yield optimization requires systematic variation of parameters:
- Catalyst screening : highlights the use of InCl₃ (20 mol%) under microwave irradiation to achieve 63% yield in cyclization reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in alkylation steps ( ).
- Temperature control : Microwave-assisted synthesis reduces reaction times (5 minutes vs. hours) while minimizing side products ( ).
- Workup adjustments : Acid-base extraction or recrystallization (e.g., CH₂Cl₂/di-isopropylether in ) improves purity. Document all conditions to identify critical variables .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign protons and carbons using shifts from analogous compounds (e.g., δ 2.8–3.2 ppm for tetrahydroquinoline CH₂ groups; δ 7.1–7.5 ppm for indole protons) ( ).
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 307.1 for compound 51 in ).
- HPLC : Assess purity (>95% for biologically active intermediates, ).
Cross-reference data with X-ray crystallography ( ) to resolve ambiguities .
Advanced: How can researchers resolve contradictory NMR data for complex intermediates?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or overlapping signals. Strategies include:
- Variable-temperature NMR : Identify shifting peaks caused by conformational changes.
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign quaternary carbons (e.g., used 2D NMR to confirm fused-ring systems).
- X-ray crystallography : Definitive structural confirmation (e.g., centroid-to-centroid π-π interactions in ).
- Computational modeling : Compare experimental shifts with DFT-calculated values .
Advanced: How can quantitative structure-activity relationship (QSAR) models guide biological studies?
Methodological Answer:
QSAR models correlate structural features (e.g., indole substitution patterns, tetrahydroquinoline ring conformation) with bioactivity:
- Descriptor selection : Include electronic (e.g., logP, dipole moment) and steric parameters (e.g., substituent bulk).
- Validation : Use leave-one-out cross-validation and external test sets (e.g., ’s approach for mosquito repellents).
- Application : Predict binding affinity to targets (e.g., kinase inhibitors) and prioritize synthetic targets. Pair with in vitro assays for validation .
Advanced: What mechanistic insights explain acid/base-catalyzed isomerization in tetrahydroquinoline synthesis?
Methodological Answer:
describes acid/base-catalyzed isomerization of 2′-aminochalcones to dihydroquinolin-4-ones. Mechanisms include:
- Acid catalysis (H₃PO₄, AcOH) : Protonation of the carbonyl group facilitates cyclization via enol intermediate.
- Base catalysis (NaOH) : Deprotonation of the amino group enhances nucleophilic attack on the α,β-unsaturated ketone.
- Microwave activation : Accelerates kinetics by reducing activation energy ( ). Monitor reaction progress via TLC or in situ IR to optimize conditions .
Basic: How should researchers handle hygroscopic or light-sensitive intermediates?
Methodological Answer:
- Storage : Use amber vials under inert gas (N₂/Ar) for light- or oxygen-sensitive compounds (e.g., nitro intermediates in ).
- Workup : Perform reactions in anhydrous solvents (e.g., THF over molecular sieves) and use gloveboxes for air-sensitive steps.
- Safety protocols : Refer to Safety Data Sheets (SDS) for handling guidelines (e.g., compound 48a in requires PPE due to amine reactivity) .
Advanced: How can environmental fate studies inform the ecological risk assessment of this compound?
Methodological Answer:
Adopt frameworks like Project INCHEMBIOL ( ) to evaluate:
- Persistence : Measure hydrolysis/photolysis rates under simulated environmental conditions.
- Bioaccumulation : Use logKₒw values (estimated via HPLC) to predict lipid solubility.
- Toxicity : Conduct acute/chronic assays on model organisms (e.g., Daphnia magna).
Integrate data into probabilistic models (e.g., ECOSAR) to forecast ecosystem impacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
